[3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid [3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13454814
InChI: InChI=1S/C15H28N2O4/c1-11(2)17(14(20)21-15(3,4)5)12-7-6-8-16(9-12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19)
SMILES: CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C15H28N2O4
Molecular Weight: 300.39 g/mol

[3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13454814

Molecular Formula: C15H28N2O4

Molecular Weight: 300.39 g/mol

* For research use only. Not for human or veterinary use.

[3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
IUPAC Name 2-[3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C15H28N2O4/c1-11(2)17(14(20)21-15(3,4)5)12-7-6-8-16(9-12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19)
Standard InChI Key WPRFKRLNBXCATR-UHFFFAOYSA-N
SMILES CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

[3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (IUPAC name: 2-[3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]piperidin-1-yl]acetic acid) is a nitrogen-containing heterocycle with a molecular formula of C15H28N2O4 and a molecular weight of 300.39 g/mol. Its structure integrates three key components:

  • A piperidine ring, a six-membered amine heterocycle known for its conformational flexibility and bioavailability in drug molecules.

  • A tert-butoxycarbonyl (Boc) group, which acts as a protective moiety for amines during synthetic reactions.

  • An acetic acid side chain at the 1-position of the piperidine ring, enhancing solubility and enabling further functionalization .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H28N2O4
Molecular Weight300.39 g/mol
Density1.1 ± 0.1 g/cm³ (estimated)
Boiling Point>300 °C (decomposes)
SolubilitySoluble in DMSO, methanol
LogP (Partition Coeff.)1.8 (predicted)

The Boc group confers stability against nucleophilic attack and oxidative conditions, making the compound suitable for multi-step syntheses .

Synthetic Pathways and Optimization

The synthesis of [3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid involves sequential protection, functionalization, and deprotection steps.

Stepwise Synthesis Protocol

  • Piperidine Ring Functionalization: The piperidine nitrogen is first protected using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) under inert conditions, yielding tert-butyl piperidine-1-carboxylate .

  • Isopropylamine Introduction: At the 3-position of the piperidine ring, isopropylamine is introduced via nucleophilic substitution or reductive amination, requiring catalysts like palladium or platinum .

  • Acetic Acid Side Chain Attachment: The acetic acid moiety is appended through alkylation or Mitsunobu reactions, often using bromoacetic acid derivatives.

  • Final Deprotection: Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, yielding the free amine intermediate, which is subsequently purified via column chromatography .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm regioselectivity, with characteristic peaks for the Boc group (δ 1.4 ppm, singlet) and piperidine protons (δ 3.2–3.5 ppm).

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 300.39.

Biological Activities and Mechanism of Action

While direct pharmacological data for this compound remains limited, structural analogs provide insights into potential applications:

GABA Transporter Modulation

Piperidine derivatives are known inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs). For example, tiagabine, a piperidine-containing drug, inhibits GAT1 with a pIC50 of 6.88 . The acetic acid side chain in [3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid may similarly interact with GAT binding pockets, though empirical validation is required .

Kinase Inhibition

The isopropylamino group could engage in hydrogen bonding with kinase ATP-binding sites. Compounds like imatinib demonstrate that piperidine motifs enhance selectivity for tyrosine kinases.

Applications in Drug Development

Intermediate in Anticancer Agents

Patent WO2017041535A1 discloses piperidine derivatives as intermediates for kinase inhibitors targeting cancers . The Boc-protected amine in [3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid facilitates stable storage before final deprotection in API synthesis .

Neuropharmaceuticals

The compound’s structural similarity to GABAergic agents suggests utility in neurological drug discovery. Modifications to the acetic acid group could optimize blood-brain barrier permeability .

Future Directions

  • Activity Profiling: Screen against GAT isoforms and kinases to identify lead applications.

  • Prodrug Development: Esterify the acetic acid group to enhance oral bioavailability.

  • Green Synthesis: Explore biocatalytic methods to reduce reliance on toxic solvents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator